

reducing Delavirdine and didanosine drug interaction

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Compound Focus: Delavirdine Mesylate

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Frequently Asked Questions (FAQs)

- **Q1: What is the primary mechanism behind the delavirdine-didanosine interaction?** The interaction is physicochemical, not metabolic. **Delavirdine mesylate** requires an acidic environment for optimal dissolution and absorption [1]. Didanosine (specifically, the older buffered tablet formulation) contains antacid buffers to protect it from gastric acid. Concurrent administration raises the gastric pH, which can significantly reduce the solubility and subsequent absorption of delavirdine [2] [3].
- **Q2: Does this interaction occur with all didanosine formulations?** The documented interaction is most pronounced with the **buffered tablet and powder formulations** of didanosine. The modern **enteric-coated (EC) capsule** (Videx EC) is designed to dissolve in the intestine, not the stomach. While the EC formulation may lessen the interaction by bypassing gastric pH alteration, the definitive study was conducted with the buffered formulation. A prudent approach is to apply the same dosing separation until specific studies with the EC capsule confirm its lack of interaction [4] [5].
- **Q3: What is the clinical significance of this interaction based on available studies?** The clinical significance depends on the dosing regimen:
 - **Single-Dose Studies:** Showed a statistically significant reduction in the absorption of *both* drugs when administered concurrently. Delavirdine exposure (AUC) was reduced by up to 38%

[2] [3].

- **Multiple-Dose (Steady-State) Studies:** Found that while a reduction in delavirdine's maximum concentration (Cmax) persisted, its overall exposure (AUC) was not significantly different from baseline. No significant impact on didanosine pharmacokinetics was observed at steady state [1]. The conclusion from the multiple-dose study was that for long-term therapy, the drugs could be taken together to enhance adherence, but administering them one hour apart successfully avoided the interaction [1].
- **Q4: Is delavirdine still available for clinical use?** No. **Delavirdine (Rescriptor) is no longer marketed in the United States** [6]. This guide is intended for historical and research purposes to understand drug interaction principles.

Experimental Data & Protocols

The following tables summarize key quantitative findings from pivotal clinical studies on this interaction.

Table 1: Single-Dose Pharmacokinetic Study Data (n=12) [2] [3] This crossover study evaluated the interaction after a single dose of **delavirdine mesylate** (400 mg) and didanosine (125-200 mg as buffered tablets).

Treatment Protocol	Delavirdine Cmax (µM)	Delavirdine AUC _{0→∞} (µM·h)	Didanosine Cmax (µM)	Didanosine AUC _{0→∞} (µM·h)
Drugs Given Alone	7.22 ± 4.0	22.5 ± 14	4.65 ± 2.0	7.93 ± 3.9
Drugs Given Concurrently	3.51 ± 1.9	14.0 ± 5.7	3.22 ± 0.59	6.54 ± 2.3
% Change	↓ 51%	↓ 38%	↓ 31%	↓ 18%

Table 2: Multiple-Dose Pharmacokinetic Study Data (n=9) [1] This steady-state study evaluated HIV-infected patients stabilized on didanosine, with delavirdine added (400 mg every 8 hours).

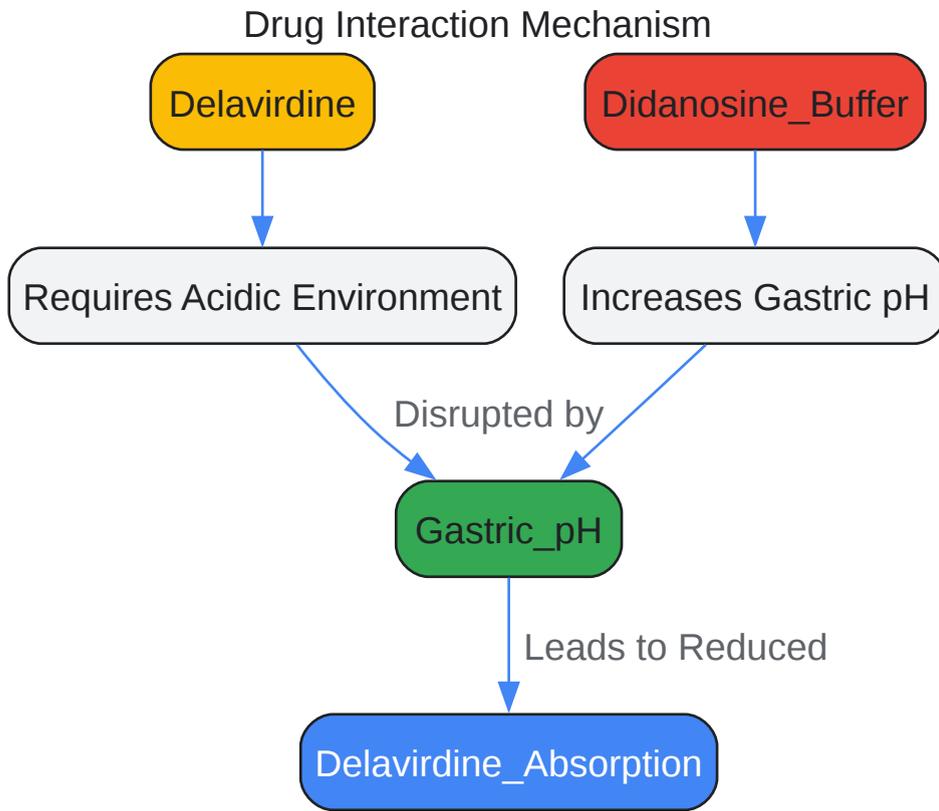
Treatment Protocol	Delavirdine Cmax (μM)	Delavirdine AUC ($\mu\text{M}\cdot\text{h}$)
Baseline (Didanosine alone)	35.5 \pm 17	153 \pm 79
Drugs Taken Together	22.4 \pm 11	114 \pm 56
% Change / p-value	↓ 37% (p=0.045)	↓ 25% (p=0.181)

Key Experimental Protocol: Single-Dose Crossover Study [2] [3]

- **Objective:** To evaluate the single-dose pharmacokinetic interaction between **delavirdine mesylate** and didanosine.
- **Design:** Randomized, open-label, three-way crossover.
- **Subjects:** 12 HIV-infected patients.
- **Treatments:**
 - **A:** Didanosine alone.
 - **B: Delavirdine mesylate** alone.
 - **C:** Didanosine and **delavirdine mesylate** concurrently.
 - **D: Delavirdine mesylate** given 1 hour before didanosine.
- **Pharmacokinetic Analysis:** Serial blood samples were collected post-dose. Plasma concentrations of both drugs were determined, and standard non-compartmental analysis was used to calculate Cmax, Tmax, AUC, and half-life.

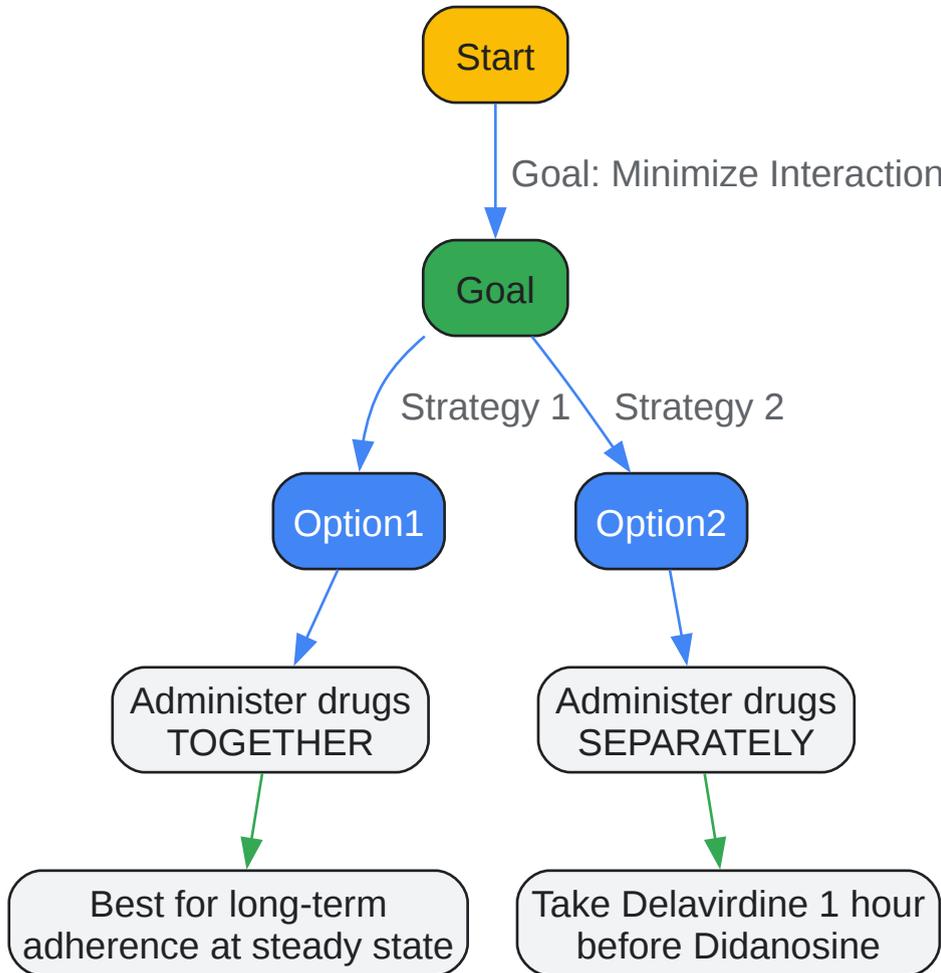
Mechanism and Dosing Workflows

The diagrams below illustrate the interaction mechanism and the recommended dosing protocols derived from the studies.



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Recommended Dosing Protocols



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Important Note on Clinical Relevance

It is critical to note that **delavirdine has been discontinued and is no longer available in the US market** [6]. Furthermore, the buffered didanosine tablet formulation used in these studies has also been largely superseded by the enteric-coated (EC) capsule [4] [5].

The scientific principles of pH-dependent drug interactions remain highly relevant for pharmaceutical research and development. This case study provides a valuable framework for investigating and managing similar interactions, especially during the development of new oral drugs where gastric pH is a critical factor for absorption.

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